Cas no 1501319-26-1 (ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)

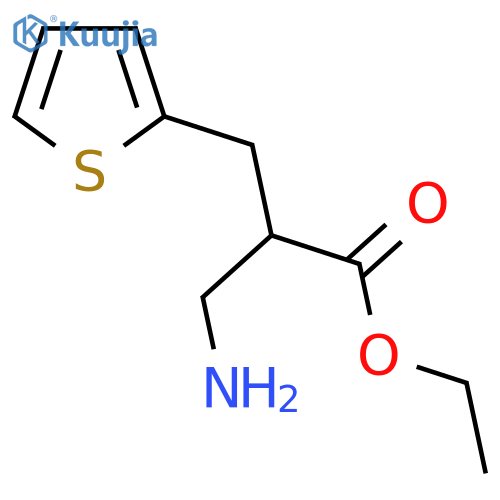

1501319-26-1 structure

商品名:ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate

CAS番号:1501319-26-1

MF:C10H15NO2S

メガワット:213.29660153389

MDL:MFCD26692696

CID:5606308

PubChem ID:83440390

ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate

- 1501319-26-1

- EN300-8934697

- ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate

-

- MDL: MFCD26692696

- インチ: 1S/C10H15NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-5,8H,2,6-7,11H2,1H3

- InChIKey: BFTLLEUVWPLVDU-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CC(C(=O)OCC)CN

計算された属性

- せいみつぶんしりょう: 213.08234989g/mol

- どういたいしつりょう: 213.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 80.6Ų

ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8934697-5.0g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 5.0g |

$4349.0 | 2025-03-21 | |

| Enamine | EN300-8934697-2.5g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 2.5g |

$2940.0 | 2025-03-21 | |

| Enamine | EN300-8934697-1g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 1g |

$1500.0 | 2023-09-01 | ||

| Enamine | EN300-8934697-0.05g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 0.05g |

$1261.0 | 2025-03-21 | |

| Enamine | EN300-8934697-0.1g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 0.1g |

$1320.0 | 2025-03-21 | |

| Enamine | EN300-8934697-0.25g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 0.25g |

$1381.0 | 2025-03-21 | |

| Enamine | EN300-8934697-5g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 5g |

$4349.0 | 2023-09-01 | ||

| Enamine | EN300-8934697-10g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 10g |

$6450.0 | 2023-09-01 | ||

| Enamine | EN300-8934697-1.0g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 1.0g |

$1500.0 | 2025-03-21 | |

| Enamine | EN300-8934697-10.0g |

ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |

1501319-26-1 | 95.0% | 10.0g |

$6450.0 | 2025-03-21 |

ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

1501319-26-1 (ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量